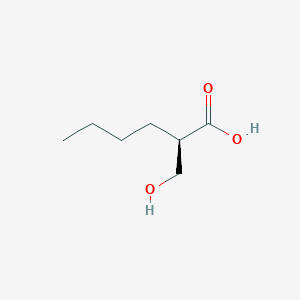

(R)-2-(Hydroxymethyl)hexansäure

Übersicht

Beschreibung

(R)-2-Hydroxymethylhexanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-Hydroxymethylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Hydroxymethylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Chiral Building Block

(R)-2-Hydroxymethylhexanoic acid serves as a crucial chiral building block in the synthesis of enantiopure pharmaceuticals. Its unique stereochemistry allows for the production of compounds with specific biological activities, which is essential in drug development. For instance, it can be used to synthesize bile acid reabsorption inhibitors, which are beneficial for treating metabolic disorders such as diabetes and hyperglycemia .

Case Study: Bile Acid Reabsorption Inhibitors

Research has indicated that (R)-2-Hydroxymethylhexanoic acid can facilitate the synthesis of intermediates necessary for developing bile acid inhibitors. These inhibitors play a role in managing cholesterol levels and improving lipid metabolism by interrupting the enterohepatic circulation of bile acids . This application highlights the compound's potential in addressing metabolic diseases through innovative pharmaceutical formulations.

Polymer Science

Polymer Synthesis

This compound is involved in producing various six-carbon polymer building blocks, including adipic acid and ε-caprolactone, which are vital for synthesizing polyesters and other polymers. The ability to utilize (R)-2-Hydroxymethylhexanoic acid in polymer chemistry demonstrates its versatility beyond traditional pharmaceutical uses.

| Polymer Building Blocks | Applications |

|---|---|

| Adipic Acid | Production of nylon and polyurethanes |

| ε-Caprolactone | Synthesis of biodegradable polymers |

Biodegradation of Plasticizers

Environmental Applications

Recent studies have explored the role of (R)-2-Hydroxymethylhexanoic acid in the biodegradation of plasticizers, which are often derived from petrochemical sources. The compound's biodegradable properties can contribute to developing more sustainable materials that reduce environmental impact. This application aligns with current trends toward eco-friendly chemical processes and materials.

Chemical Synthesis

Chemical Intermediates

The compound is also utilized as an intermediate in various chemical syntheses, enhancing the efficiency of producing complex molecules. Its role in generating chiral intermediates is particularly significant in asymmetric synthesis, where the desired enantiomer is selectively produced .

Wirkmechanismus

Biochemical Pathways

®-2-(hydroxymethyl)hexanoic acid is involved in the production of 6-carbon polymer building blocks, including 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone . The bacterium Gluconobacter oxydans can oxidize 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural, to adipic acid and selectively to 6-hydroxyhexanoic acid .

Result of Action

Its involvement in the production of 6-carbon polymer building blocks suggests it may play a role in polymer synthesis .

Biologische Aktivität

(R)-2-Hydroxymethylhexanoic acid (HMHA) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

(R)-2-Hydroxymethylhexanoic acid is classified as a hydroxy fatty acid. Its molecular formula is and it features a hydroxymethyl group attached to a hexanoic acid backbone. The stereochemistry of the compound is significant, as the (R) configuration may influence its biological interactions.

The biological activity of HMHA is believed to be mediated through several mechanisms:

- Cellular Signaling : HMHA may interact with various cellular receptors, influencing signaling pathways that regulate cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that HMHA exhibits antimicrobial properties, potentially by disrupting bacterial cell membranes or inhibiting essential metabolic pathways in microorganisms.

- Anti-inflammatory Effects : There is evidence indicating that HMHA can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Biological Activity Overview

The following table summarizes key biological activities associated with (R)-2-Hydroxymethylhexanoic acid:

Case Studies and Research Findings

Several studies have investigated the biological effects of HMHA:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of HMHA against Staphylococcus aureus and Escherichia coli. Results indicated that HMHA inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

- Cytotoxicity Assessment : In vitro experiments demonstrated that HMHA induced apoptosis in human cancer cell lines, including breast and prostate cancer cells. The compound activated caspase pathways, leading to programmed cell death. The IC50 values were determined to be 30 µM for breast cancer cells and 25 µM for prostate cancer cells .

- Neuroprotective Effects : Research involving animal models showed that HMHA improved cognitive function and memory retention in mice subjected to stress. The compound was found to enhance astrocytic activity, which is crucial for synaptic health and neurotransmitter recycling .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities of (R)-2-Hydroxymethylhexanoic acid. Key areas for future investigation include:

- Mechanistic Studies : Understanding the precise molecular targets of HMHA will provide insights into its therapeutic potential.

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of HMHA in humans will be essential for its development as a pharmaceutical agent.

- Formulation Development : Exploring various delivery methods (e.g., topical applications, oral formulations) could enhance the bioavailability and effectiveness of HMHA in clinical settings.

Eigenschaften

IUPAC Name |

(2R)-2-(hydroxymethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBHDGOFKNWYJO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468382 | |

| Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668485-40-3 | |

| Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.